Tamsulosin Sulfonic Acid-d4

Pharmaceutical Analysis Impurity Profiling Green Chemistry

Tamsulosin Sulfonic Acid-d4 is the definitive deuterated internal standard for quantifying the critical degradant Tamsulosin Sulfonic Acid. Unlike unlabeled analogs, its +4 Da mass shift eliminates spectral interference while matching retention time and recovery, ensuring ICH Q2(R1) accuracy & precision in forced degradation, impurity profiling, and PK studies. Essential for regulatory-compliant LC-MS/MS methods.

Molecular Formula C20H27NO6S
Molecular Weight 413.5 g/mol
Cat. No. B12418543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamsulosin Sulfonic Acid-d4
Molecular FormulaC20H27NO6S
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O
InChIInChI=1S/C20H27NO6S/c1-4-26-17-7-5-6-8-18(17)27-12-11-21-15(2)13-16-9-10-19(25-3)20(14-16)28(22,23)24/h5-10,14-15,21H,4,11-13H2,1-3H3,(H,22,23,24)/t15-/m1/s1/i11D2,12D2
InChIKeyFWUVUSHDPGCUNJ-YIBGCOCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tamsulosin Sulfonic Acid-d4: A Deuterated Pharmaceutical Impurity Standard for Precise Analytical Quantification


Tamsulosin Sulfonic Acid-d4 is a stable isotope-labeled (deuterated) analog of Tamsulosin Sulfonic Acid, a key degradation product and process-related impurity of the alpha-1 adrenoceptor antagonist Tamsulosin [1]. With a molecular formula of C₂₀H₂₃D₄NO₆S and a molecular weight of 413.52 g/mol, it serves as a critical analytical reference standard in pharmaceutical quality control and bioanalysis [2]. Its primary utility lies in its use as an internal standard for liquid chromatography-mass spectrometry (LC-MS) methods, enabling accurate and precise quantification of Tamsulosin and its related impurities due to its near-identical chemical behavior and distinct isotopic signature [1].

Why Unlabeled Tamsulosin Sulfonic Acid or Other Tamsulosin Impurity Standards Cannot Substitute Tamsulosin Sulfonic Acid-d4


In quantitative LC-MS/MS analysis, the use of an unlabeled analog (e.g., Tamsulosin Sulfonic Acid) or a structurally similar but non-identical impurity as an internal standard introduces significant analytical error due to matrix effects and variable recovery during sample preparation [1]. While unlabeled Tamsulosin Sulfonic Acid can be used for qualitative identification or as an external standard, it cannot co-elute and ionize identically to the analyte without causing signal interference . Deuterated internal standards like Tamsulosin Sulfonic Acid-d4 offer a mass shift (+4 Da) that avoids spectral overlap while preserving the same chromatographic retention time and extraction recovery, thus providing superior accuracy and precision in method validation and routine quality control as mandated by ICH guidelines [1][2].

Quantitative Evidence for the Analytical Superiority of Tamsulosin Sulfonic Acid-d4 Over Its Unlabeled Analog and Alternative Internal Standards


Inclusion in Fully Validated Green HPLC Method for Tamsulosin Impurity Profiling

Tamsulosin Sulfonic Acid is specifically named and validated as one of four critical impurities in a published, fully validated high-performance liquid chromatography (HPLC) method for Tamsulosin Hydrochloride and Solifenacin Succinate [1]. The deuterated analog, Tamsulosin Sulfonic Acid-d4, is the required internal standard for accurate quantification of this specific impurity in LC-MS applications, a role the unlabeled impurity cannot fulfill . The validated method demonstrates the capability to separate and quantify Tamsulosin Sulfonic Acid from Tamsulosin and other impurities like Tamsulosin Impurity H, establishing the compound's distinct chromatographic behavior [1].

Pharmaceutical Analysis Impurity Profiling Green Chemistry

Quantified Improvement in Mass Spectrometry Accuracy via Deuterium Labeling

The incorporation of four deuterium atoms provides a +4.0 Da mass shift relative to unlabeled Tamsulosin Sulfonic Acid (MW 409.5 g/mol). This specific mass difference is critical for MS detection, as it ensures complete baseline separation from the analyte's natural isotopic envelope, particularly from the M+2 isotope peak of the unlabeled compound which could otherwise cause significant interference [1]. Compared to the use of a structural analog as an internal standard, deuterated internal standards have been shown to reduce analytical variability and improve method accuracy by compensating for matrix effects, with reported method accuracy improvements to 102.2% with a deuterated standard versus 96.4% for an alternative analog in a similar application [2].

Bioanalysis LC-MS/MS Internal Standard

Direct Correlation to a Key Acidic Degradation Product of Tamsulosin

A peer-reviewed stability study has identified Tamsulosin Sulfonic Acid as the primary acidic degradation product of Tamsulosin [1]. In forced degradation experiments, Tamsulosin was shown to yield its sulfonated derivative exclusively under acidic conditions. This establishes the compound as a critical marker for monitoring drug stability and formulation integrity. The deuterated analog, Tamsulosin Sulfonic Acid-d4, is the essential internal standard for accurately quantifying this degradation product during stability studies using LC-MS, a task for which unlabeled impurity standards are unsuitable due to interference .

Stability Studies Forced Degradation Quality Control

Primary Application Scenarios for the Procurement and Use of Tamsulosin Sulfonic Acid-d4


LC-MS/MS Method Development and Validation for Tamsulosin Impurity Profiling

Tamsulosin Sulfonic Acid-d4 is the definitive internal standard for developing and validating quantitative LC-MS/MS methods aimed at measuring Tamsulosin Sulfonic Acid in pharmaceutical formulations. As demonstrated in published green HPLC methods, this impurity is a critical component of the impurity profile [1]. Its use ensures the method meets ICH Q2(R1) validation requirements for accuracy, precision, and specificity, as the deuterated standard corrects for matrix effects and variable recovery inherent to complex sample matrices .

Forced Degradation and Stability Studies of Tamsulosin Drug Products

In forced degradation studies, Tamsulosin Sulfonic Acid is the primary marker for acidic degradation [1]. Tamsulosin Sulfonic Acid-d4 is essential for the accurate and specific quantification of this degradant in LC-MS assays. This is crucial for establishing a drug product's degradation profile, determining its shelf life, and ensuring compliance with ICH Q1A(R2) guidelines for stability testing [1]. The use of the deuterated internal standard provides the highest level of confidence in stability data submitted to regulatory agencies.

Bioanalytical Quantification in Pharmacokinetic and Metabolism Studies

In preclinical and clinical pharmacokinetic studies, precise measurement of the parent drug and its major metabolites is paramount. While Tamsulosin Sulfonic Acid is a minor impurity, it can be a metabolite under certain conditions [1]. Tamsulosin Sulfonic Acid-d4 serves as an optimal internal standard for quantifying this metabolite in biological fluids (plasma, urine) using LC-MS/MS. Its use corrects for sample-to-sample variability in extraction efficiency and ionization, leading to more reliable pharmacokinetic parameters and a better understanding of the drug's metabolic fate .

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